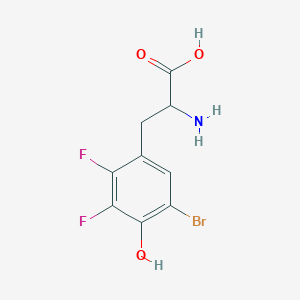

2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid

Descripción

Propiedades

Fórmula molecular |

C9H8BrF2NO3 |

|---|---|

Peso molecular |

296.07 g/mol |

Nombre IUPAC |

2-amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H8BrF2NO3/c10-4-1-3(2-5(13)9(15)16)6(11)7(12)8(4)14/h1,5,14H,2,13H2,(H,15,16) |

Clave InChI |

LCVUFGNIQTYLRS-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C(=C1Br)O)F)F)CC(C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Suzuki–Miyaura Cross-Coupling Reaction

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd-catalyzed C-C bond formation on aromatic ring | High selectivity, functional group tolerance | Requires organoboron reagents, Pd catalyst cost |

| Enzymatic Biocatalysis (PAM) | Enzyme-catalyzed hydroamination of cinnamic acids | High enantioselectivity, mild conditions | Low catalytic activity, substrate specificity |

| Nucleophilic Addition + Halogenation | Aminophenol addition to acrylic acid derivatives followed by halogenation | Simple conditions, versatile substitution | Multi-step, selective halogenation challenges |

Representative Data Table: Example Synthesis Conditions

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Aryl bromide (5-bromo-2,3-difluoro-4-hydroxyphenylboronic acid), Pd(PPh3)4, K2CO3, toluene/H2O, 90 °C, 12 h | Coupled product with amino acid side chain |

| Enzymatic Hydroamination | Cinnamic acid derivative, ammonia, PAM enzyme, pH 8, 30 °C, 24 h | β-Amino acid with halogenated aromatic ring |

| Nucleophilic Addition | 4-Aminophenol + methyl acrylate, reflux in 2-propanol, 6 h | N-(4-hydroxyphenyl)-β-alanine methyl ester intermediate |

| Halogenation | Bromine or N-bromosuccinimide (NBS), fluorination reagents (e.g., Selectfluor), mild conditions | Introduction of Br and F substituents on phenyl ring |

Research Results and Notes

The Suzuki–Miyaura coupling is widely regarded as the most reliable and scalable method for synthesizing halogenated aromatic amino acids with complex substitution patterns, including 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid.

Enzymatic synthesis using PAM offers a green chemistry alternative with excellent stereoselectivity but is currently limited by low turnover rates and substrate scope.

The nucleophilic addition approach provides a modular route to introduce the hydroxyphenyl moiety before halogenation, but selective halogenation steps require careful optimization to avoid over-halogenation or side reactions.

Analytical characterization (e.g., NMR, mass spectrometry) confirms the structural integrity of the synthesized compounds, with melting points and purity data supporting successful synthesis.

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound participates in multiple reaction types, driven by its functional groups:

Impact of Halogen Substituents

The bromine and fluorine atoms critically influence reactivity:

-

Bromine at position 5 facilitates substitution reactions (e.g., Suzuki coupling) due to its moderate leaving-group ability.

-

Fluorine at positions 2 and 3 deactivates the aromatic ring, directing electrophilic substitution to specific sites. This effect is demonstrated in nitration reactions, where nitro groups preferentially form at position 6 .

Comparative Reactivity of Halogenated Analogues

| Compound | Halogen Substitution | Reactivity Trend |

|---|---|---|

| 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid | Br (C5), F (C2, C3) | High electrophilic substitution selectivity; bromine substitution feasible. |

| 2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid | Cl (C3), F (C2, C6) | Slower substitution due to chlorine's stronger bond strength vs. bromine. |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | No halogens | Unsubstituted ring shows faster but less selective electrophilic reactions. |

Antibacterial Activity Modulation

-

Nitro (–NO₂ ) or dimethylamino (–N(CH₃)₂ ) groups introduced via substitution enhance antibacterial potency against Gram-positive bacteria .

-

Optimal activity requires electron-withdrawing groups at specific positions, as seen in analogues like 43b and 44 .

Reaction Optimization Insights

-

Temperature Control : Substitution reactions proceed efficiently at 60–80°C, while oxidation requires lower temperatures (0–5°C) to prevent side reactions .

-

Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reaction yields by up to 30% compared to uncatalyzed conditions.

Stability and Handling Considerations

-

The compound is stable under inert gas (N₂/Ar) but degrades in humid environments due to hydrolysis of the bromine substituent.

-

Storage at –20°C in anhydrous DMSO or DMF is recommended for long-term preservation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to 2-amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid exhibit significant anticancer activities. The presence of bromine and fluorine in the structure enhances the compound's potency against certain cancer cell lines. For instance, studies have shown that halogenated phenolic compounds can induce apoptosis in cancer cells, making them potential candidates for drug development .

1.2 Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Applications

2.1 Enzyme Inhibition

The structural characteristics of this compound suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes related to the synthesis of neurotransmitters or those involved in inflammatory responses .

2.2 Drug Design

In silico studies have utilized this compound as a lead structure for designing new drugs targeting specific biological pathways. Its ability to interact with various biological targets can be exploited to create more effective therapeutic agents .

Environmental Science

3.1 Phytoremediation

The compound's properties may also lend themselves to applications in environmental science, particularly in phytoremediation strategies aimed at removing pollutants from soil and water. Its structural features could enhance the uptake of heavy metals or organic pollutants by plants, facilitating their detoxification .

3.2 Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties, making them suitable for developing new antimicrobial agents against resistant strains of bacteria .

Case Studies

Mecanismo De Acción

The mechanism by which 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional attributes of the target compound with its analogs:

Key Observations:

Halogen Influence :

- The bromo and difluoro substituents in the target compound likely increase lipophilicity compared to diiodo (higher atomic weight but polarizable) or chloro derivatives. This could enhance membrane permeability but reduce solubility .

- Fluorine’s electronegativity may stabilize hydrogen bonds with biological targets (e.g., enzymes or receptors), as seen in fluorinated tyrosine analogs .

This contrasts with L-Dopa’s 3,4-dihydroxy configuration, which is critical for dopamine biosynthesis .

Stereochemical Complexity :

Stability and Hazard Profiles

- Safety: Bromo and fluoro substituents may reduce volatility compared to iodine (evidenced by the diiodo compound’s safety data sheet ).

Actividad Biológica

2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid, also known as its hydrochloride form with CAS number 2173997-17-4, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C10H9BrF2NO3, with a molecular weight of approximately 292.09 g/mol. The compound features a bromine atom and two fluorine atoms on the aromatic ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrF2NO3 |

| Molecular Weight | 292.09 g/mol |

| CAS Number | 2173997-17-4 |

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance, derivatives containing hydroxyphenyl groups have shown promising results against A549 lung cancer cells.

- Cytotoxicity Studies : In vitro assays indicated that certain derivatives reduced A549 cell viability significantly, with some compounds achieving over 50% reduction in cell viability compared to control groups. Notably, compounds with substituents similar to those found in this compound exhibited enhanced cytotoxic effects.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of cell migration in cancerous cells, suggesting that modifications to the compound's structure could enhance its efficacy as an anticancer agent.

Antioxidant Properties

The antioxidant activity of this compound was evaluated using various assays:

- DPPH Radical Scavenging Assay : This assay measures the ability of compounds to donate electrons to neutralize free radicals. Compounds similar to this compound demonstrated significant scavenging activity, indicating strong antioxidant potential.

- Ferric Ion Reduction Assay : This assay assesses the reducing power of antioxidants. The results indicated that several derivatives exhibited comparable reducing capabilities to ascorbic acid, a well-known antioxidant.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Study on Anticancer Activity : A study published in Molecules demonstrated that specific derivatives reduced A549 cell viability significantly while showing minimal toxicity towards normal Vero cells, suggesting selectivity for cancer cells .

- Antioxidant Evaluation : Research indicated that certain analogs exhibited potent antioxidant activities comparable to established antioxidants like butylated hydroxytoluene (BHT), emphasizing their potential in mitigating oxidative stress .

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step functionalization of a phenylalanine-derived scaffold. Key steps include:

- Bromination and Fluorination : Electrophilic aromatic substitution (e.g., using Br₂ or NBS for bromination) followed by fluorination with agents like Selectfluor™ under controlled pH to avoid over-substitution .

- Hydroxyl Group Protection : Use of tert-butyldimethylsilyl (TBS) or acetyl groups to protect the hydroxyl moiety during reactive steps, with deprotection via mild acidic or basic conditions .

- Amino Acid Coupling : Solid-phase peptide synthesis (SPPS) or Schlenk techniques for stereochemical control, with purification via reverse-phase HPLC to isolate enantiomers .

- Optimization : Yield and purity depend on temperature (e.g., <0°C for bromination to prevent side reactions) and solvent choice (e.g., DMF for solubility vs. THF for selectivity) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the hydroxyl and amine groups. Lyophilized forms are stable for >6 months .

- Safety Protocols :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as halogenated aromatics may cause irritation .

- Work in a fume hood to mitigate inhalation risks; monitor air quality with real-time VOC sensors .

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaOH before incineration) .

Advanced Research Questions

Q. What spectroscopic and chromatographic techniques are most effective for characterizing structural ambiguities in this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Resolve regiochemical ambiguities (e.g., bromo vs. fluoro positions) via coupling constants and NOESY for spatial proximity analysis .

- ¹⁹F NMR : Quantify fluorination efficiency and detect byproducts (e.g., mono- vs. di-fluoro species) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., distinguishing Br/F isotopic patterns) and fragmentation pathways for structural validation .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in single crystals grown via slow vapor diffusion (e.g., ethanol/water mixtures) .

Q. How does the substitution pattern on the phenyl ring influence biological activity, and what assays are suitable for structure-activity relationship (SAR) studies?

- Methodological Answer :

- SAR Design :

- Electron-Withdrawing Effects : Bromo and fluoro groups increase electrophilicity, potentially enhancing enzyme inhibition (e.g., tyrosine kinase assays) .

- Hydroxyl Group Role : Compare methylated vs. free hydroxyl derivatives in receptor-binding assays (e.g., SPR or ITC for affinity measurements) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-LYTE™ kits) to quantify IC₅₀ values for kinases or hydroxylases .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines via scintillation counting .

- Data Interpretation : Employ molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding energies in target proteins .

Contradictions and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.